5-(3,5-Difluorophenyl)-2-methoxypyridine
Description
Properties
IUPAC Name |
5-(3,5-difluorophenyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c1-16-12-3-2-8(7-15-12)9-4-10(13)6-11(14)5-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHCKOSWKRFYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742997 | |
| Record name | 5-(3,5-Difluorophenyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-12-7 | |
| Record name | 5-(3,5-Difluorophenyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(3,5-Difluorophenyl)-2-methoxypyridine is a pyridine derivative notable for its diverse biological activities. This compound features a pyridine ring with a methoxy group at the 2-position and a 3,5-difluorophenyl group at the 5-position, which contributes to its unique chemical properties and biological interactions. This article explores its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Methoxy Group : An -OCH₃ group that influences solubility and reactivity.
- Difluorophenyl Group : Enhances lipophilicity and potentially alters biological interactions.
Cytotoxic Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound has an IC₅₀ value in the low micromolar range against melanoma cells, indicating potent antiproliferative activity.
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| A375 (Melanoma) | 1.71 ± 0.58 | |
| SK-OV-3 (Ovarian) | 1.67 ± 1.47 | |
| LNCaP (Prostate) | Not specified |
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of tubulin polymerization. This action leads to disrupted mitotic spindle formation, resulting in cell cycle arrest and apoptosis in cancer cells. The compound interacts with the colchicine-binding site on tubulin, similar to other known antimitotic agents.
Structure-Activity Relationship (SAR)
The SAR studies of pyridine derivatives suggest that modifications to the aromatic rings significantly affect biological activity. The presence of fluorine substituents enhances the lipophilicity and electronic properties of the compound, which may improve binding affinity to biological targets.
Comparison with Similar Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,5-Difluoro-2-methoxypyridine | Similar pyridine core with difluoro substitution | Focus on electronic properties and reactivity |
| 4-(3,4-Difluorophenyl)-2-methoxypyridine | Different fluorine positioning | Potentially altered biological activity |
| 2-Methoxy-3-fluoropyridine | Fluorine at different position | May exhibit different pharmacological profiles |
Case Studies
- Anticancer Efficacy : In a study focusing on various cancer cell lines, this compound showed promising results as an anticancer agent with selective toxicity towards malignant cells while sparing normal cells.
- Inhibition Studies : Further investigations revealed that this compound acts as a potent inhibitor of specific kinases involved in cancer progression, suggesting its potential application in targeted cancer therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, purity, and application differences between 5-(3,5-difluorophenyl)-2-methoxypyridine and analogous pyridine derivatives:
Structural and Functional Insights:
- Substituent Position : The 3,5-difluorophenyl group in the target compound provides symmetrical electron-withdrawing effects, which may enhance stability in aromatic interactions compared to asymmetrical 2,4-difluorophenyl analogs .
- Methoxy vs. Carboxylic Acid : The methoxy group in this compound offers steric bulk without ionizable protons, contrasting with carboxylic acid-containing derivatives (e.g., 2-(2,4-difluorophenyl)isonicotinic acid), which are more polar and suitable for metal coordination .
- Availability : Unlike the discontinued status of this compound , other analogs like 6-(2,4-difluorophenyl)picolinic acid remain available, suggesting divergent commercial viability based on application demand.
Research Findings:
- Pharmaceutical Relevance : Derivatives of this compound are documented in patents for solid-form drug formulations, particularly in piperazine-linked compounds targeting neurological disorders .
- Synthetic Utility : The high purity (98%) of the compound underscores its reliability in multi-step syntheses, whereas lower-purity analogs (e.g., 95% for 2-(2,4-difluorophenyl)isonicotinic acid) may require additional purification steps .
Notes:
Preparation Methods
Cross-Coupling Reactions
The most common and effective approach to synthesize this compound involves palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, between halogenated methoxypyridine derivatives and arylboronic acids or esters.
-
- 5-bromo-2-methoxypyridine (or related halogenated pyridine)
- 3,5-difluorophenylboronic acid or boronate ester
-
- Palladium catalysts such as PdCl₂ or Pd(PPh₃)₄
- Base (e.g., K₂CO₃, Na₂CO₃)
- Solvent system typically includes aqueous-organic mixtures (e.g., dioxane/water)
- Elevated temperatures (often 80-100 °C)
-
- Oxidative addition of the halogenated pyridine to Pd(0)
- Transmetalation with the arylboronic acid
- Reductive elimination to form the C-C bond at the 5-position of the pyridine
This method is supported by literature where 5-bromo-2-methoxypyridine was coupled with various arylboronic acids to yield 5-aryl-2-methoxypyridines, including difluorophenyl derivatives.
Lithiation and Electrophilic Substitution
Another approach involves directed lithiation of 2-methoxypyridine derivatives followed by reaction with suitable electrophiles:
-
- 2-methoxypyridine is treated with a strong base such as n-butyllithium at low temperatures (-78 °C) to generate a lithiated intermediate at the 5-position.
- This intermediate is then reacted with 3,5-difluorobenzene electrophiles or equivalents to introduce the difluorophenyl group.
Synthesis via Boronate Ester Intermediates
In some synthetic routes, the 3,5-difluorophenyl moiety is first converted into a boronate ester which then undergoes Suzuki coupling with 5-bromo-2-methoxypyridine:
- Steps:
- Preparation of 3,5-difluorophenylboronic acid or boronate ester via borylation methods.
- Coupling with 5-bromo-2-methoxypyridine under palladium catalysis to yield the target compound.
This route is advantageous for introducing the fluorinated aromatic ring with high selectivity and yield.
Extraction and Purification
After the coupling reaction:
- The reaction mixture is typically cooled and concentrated under reduced pressure to remove solvents such as dioxane.
- The residue is extracted with organic solvents like ethyl acetate.
- The organic phase is washed with saturated brine to remove impurities.
- Concentration under reduced pressure yields crude this compound.
- Further purification is achieved by recrystallization or chromatographic techniques to obtain the pure product.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 5-bromo-2-methoxypyridine, 3,5-difluorophenylboronic acid, Pd catalyst, base | 80-100 °C, aqueous-organic solvent | High selectivity, broad substrate scope, scalable | Requires palladium catalyst, sensitive to moisture |
| Directed Lithiation | 2-methoxypyridine, n-butyllithium, electrophile | -78 °C, inert atmosphere | Regioselective, direct functionalization | Requires low temperature, sensitive reagents |
| Boronate Ester Intermediate | 3,5-difluorophenylboronic ester, 5-bromo-2-methoxypyridine, Pd catalyst | Similar to Suzuki coupling | Allows pre-functionalization of aryl group | Additional step to prepare boronate ester |
Research Findings and Optimization Notes
- The Suzuki coupling approach is widely preferred due to its robustness and adaptability to various substituents on the pyridine and phenyl rings.
- Reaction monitoring by HPLC is essential to determine the consumption of starting halogenated pyridine and optimize reaction time to maximize yield.
- The use of anhydrous solvents and inert atmosphere (nitrogen or argon) is critical to prevent catalyst deactivation and side reactions.
- Temperature control during lithiation steps is vital to maintain regioselectivity and avoid over-lithiation or decomposition.
- Purification steps involving washing with brine and recrystallization improve the purity and yield of the final compound significantly.
Q & A
Q. What are the recommended safety protocols for handling 5-(3,5-Difluorophenyl)-2-methoxypyridine in laboratory settings?
- Methodological Answer : Due to limited toxicity data, adhere to strict safety measures:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .
- In case of fire, employ CO₂, dry chemical powder, or AFFF foam; avoid full water jets to prevent hazardous dispersion .
- Store in a cool, dry environment, segregated from incompatible substances.
Q. Which synthetic routes are most effective for preparing this compound?
- Methodological Answer : While direct evidence is limited, analogous pyridine derivatives (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid) suggest:
- Suzuki-Miyaura Cross-Coupling : Combine 2-methoxypyridine boronic acid with 3,5-difluorophenyl halides under Pd catalysis .
- Optimization Tips : Monitor reaction efficiency via TLC/HPLC, and use ligands like SPhos to enhance aryl coupling yields.
Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR for methoxy protons, ¹⁹F NMR for fluorophenyl groups).
- HPLC-MS : Assess purity (>95%) and detect trace impurities .
- Melting Point Analysis : Compare observed values with literature to verify crystallinity (e.g., similar compounds in catalogs list precise mp ranges) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Comparative Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations, solvent systems) to identify variables influencing results.
- Orthogonal Assays : Validate activity using multiple methods (e.g., enzymatic inhibition vs. cellular viability assays).
- Structural Confirmation : Re-synthesize the compound and verify purity, as impurities may skew bioactivity .
Q. What experimental strategies are recommended for investigating the metabolic stability of this compound in pharmacological models?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; quantify parent compound via LC-MS/MS.
- Metabolite ID : Use high-resolution MS/MS to identify oxidation or demethylation products.
- Isotope Labeling : Track metabolic pathways using ¹⁸O or deuterated analogs.
Q. How should computational modeling be integrated with experimental data to predict the environmental fate of this compound?
- Methodological Answer :
- QSAR Models : Predict biodegradability and bioaccumulation potential using substituent-specific parameters (e.g., fluorine’s electronegativity, methoxy’s hydrophobicity).
- Molecular Dynamics Simulations : Assess soil mobility by modeling adsorption to organic matter or clay minerals.
- Lab Validation : Conduct OECD 301/302 tests to measure degradation rates in water/soil, cross-referencing with model outputs .
Data Gaps and Research Recommendations
- Toxicity Profiling : No acute/chronic toxicity data exists; prioritize in vitro cytotoxicity screens (e.g., HepG2 cells) and zebrafish embryo assays .
- Environmental Impact : Address missing ecotoxicological data (e.g., Daphnia magna LC₅₀ tests) to assess aquatic risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
